Product packaging for Bemarinone hydrochloride(Cat. No.:CAS No. 101626-69-1)

Bemarinone hydrochloride

Cat. No.: B012295
CAS No.: 101626-69-1
M. Wt: 256.68 g/mol
InChI Key: ZEHAPDWJZZTSOT-UHFFFAOYSA-N
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Description

Historical Context of Cardiotonic Agent Discovery and Development

The quest for effective treatments for heart conditions has a long history, with one of the earliest and most notable discoveries being digitalis in 1775 by the Scottish doctor William Withering. bris.ac.ukccjm.org Derived from the purple foxglove plant (Digitalis purpurea), digitalis was found to exert a powerful action on the cardiac muscle, increasing the intensity of contractions while diminishing the rate. bris.ac.uk For over two centuries, digitalis glycosides were a primary therapy for heart failure. ccjm.orgnih.gov

However, traditional agents like cardiac glycosides and catecholamines presented significant drawbacks, including a narrow safety margin and the potential for serious cardiac arrhythmias. nih.govahajournals.org This led researchers to seek novel cardiotonic agents with different mechanisms of action that could offer improved therapeutic profiles. ahajournals.org The late 20th century saw a surge in the investigation of new types of inotropic agents, including bipyridine derivatives like amrinone, as well as imidazole (B134444) and benzimidazole (B57391) derivatives. nih.govahajournals.org This shift marked a new era in heart failure pharmacotherapy, moving towards the development of agents that target specific molecular pathways, such as phosphodiesterase inhibitors. ahajournals.orgtransparencymarketresearch.com

Table 1: Key Milestones in Cardiotonic Agent Development

Era/Agent Key Development Significance Reference(s)
1775 Discovery of Digitalis First effective drug for treating heart conditions, derived from the foxglove plant. bris.ac.uk
~1970s Limitations of Traditional Agents Recognition of the narrow therapeutic window and side effects of cardiac glycosides and catecholamines. nih.govahajournals.org
Late 1970s Emergence of Amrinone A forerunner of non-glycoside, non-catecholamine cardiotonic agents, stimulating the search for novel mechanisms. ahajournals.org
Late 20th Century Rise of PDE Inhibitors Development of new classes of inotropic agents, including bipyridines, imidazoles, and benzimidazoles, targeting specific enzymes. nih.gov

Identification of Bemarinone (B1204581) Hydrochloride as a Cyclic Nucleotide Phosphodiesterase Inhibitor

Bemarinone hydrochloride is identified in scientific literature as a cardiotonic agent that functions primarily as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are a family of enzymes that break down cyclic nucleotides, which are crucial second messengers in cellular signaling. funakoshi.co.jp Specifically, bemarinone inhibits the PDE-III isozyme.

Structural Classification of this compound within Heterocyclic Compounds

From a chemical standpoint, bemarinone is classified as a heterocyclic compound. researchgate.netacs.org Heterocyclic compounds are cyclic structures in which the ring contains at least one atom that is not carbon; these are referred to as heteroatoms, with nitrogen, oxygen, and sulfur being the most common. wiley-vch.deuou.ac.inuomus.edu.iq These compounds are abundant in nature and form the structural basis for a vast number of pharmaceutical agents. uou.ac.in

Bemarinone's core structure is a quinazolinone ring system. researchgate.netresearchgate.net The IUPAC name for bemarinone is 5,6-dimethoxy-4-methyl-3H-quinazolin-2-one. nih.gov The quinazolinone structure is a fused heterocyclic system, meaning it consists of two rings sharing two common atoms; in this case, it is formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. uou.ac.inresearchgate.net This places bemarinone within the large family of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.netresearchgate.net The hydrochloride salt form simply means the basic quinazolinone structure is combined with hydrochloric acid. nih.gov

Table 2: Chemical and Structural Properties of this compound

Property Detail Reference(s)
IUPAC Name 5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride nih.gov
Molecular Formula C₁₁H₁₃ClN₂O₃ nih.gov
Parent Compound Bemarinone nih.gov
Structural Class Heterocyclic Compound researchgate.netacs.org
Core Nucleus Quinazolinone (a fused Benzodiazepine) researchgate.net
Component Compounds Bemarinone, Hydrochloric Acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O3 B012295 Bemarinone hydrochloride CAS No. 101626-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101626-69-1

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H

InChI Key

ZEHAPDWJZZTSOT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

Synonyms

emarinone
bemarinone hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bemarinone Hydrochloride and Analogues

General Synthetic Routes to Quinazolinone and Isoquinolin-3-ol Nuclei

The synthesis of the quinazolinone and isoquinolin-3-ol scaffolds, the core structures of bemarinone (B1204581) and its analogues, can be achieved through various established chemical pathways.

The 2(1H)-quinazolinone nucleus, the foundation of bemarinone, is commonly synthesized through the cyclization of 2-aminoacetophenones. A general and effective method involves the reaction of a appropriately substituted 2-aminoacetophenone (B1585202) with potassium cyanate (B1221674) in a suitable solvent like acetic acid. This reaction proceeds through the formation of a urea (B33335) intermediate which then undergoes intramolecular cyclization to yield the desired 2(1H)-quinazolinone.

Another versatile approach to the quinazolinone skeleton involves the use of 4H-3,1-benzoxazinone derivatives. These intermediates can be readily prepared from anthranilic acid and can be converted to 2(1H)-quinazolinones through various reaction sequences. For instance, the reaction of a 2-methyl-4H-3,1-benzoxazinone with a Grignard reagent can lead to the formation of a N-acetylbenzophenone derivative, which can be further manipulated to yield the quinazolinone ring system.

The isoquinolin-3-ol nucleus, present in a series of cardiotonic agents analogous to bemarinone, is synthesized through different routes. One common strategy involves the cyclization of substituted 2-phenethylamines. This can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by further functional group manipulations to introduce the hydroxyl group at the 3-position.

Targeted Synthesis of Bemarinone Hydrochloride and Key Intermediates

The targeted synthesis of bemarinone, chemically known as 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, has been accomplished through several synthetic routes. One of the primary methods involves the cyclization of the key intermediate, 2-amino-4,5-dimethoxyacetophenone, with potassium cyanate in acetic acid.

An alternative and often more adaptable route for creating diversity at the 4-position of the quinazolinone ring involves the formation of an N1-acyl-N3-phenylurea intermediate. This is achieved by reacting a substituted phenyl isocyanate with an appropriate carboxamide. The resulting urea derivative is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) to afford the desired 2(1H)-quinazolinone.

A particularly successful, though technically more demanding, approach for the synthesis of bemarinone is through a directed metalation strategy. This method offers high regioselectivity. The synthesis commences with a suitably protected 3,4-dimethoxyaniline (B48930) derivative, such as 3',4'-dimethoxy-2,2-dimethylpropioanilide. This substrate is then subjected to lithiation using a strong base like n-butyllithium, which directs the metalation to the ortho position of the directing group. The resulting organolithium species is then quenched with an appropriate electrophile to introduce the methyl group at the 4-position, followed by cyclization to form the quinazolinone ring. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Table 1: Key Intermediates in Bemarinone Synthesis

IntermediateStructureRole
2-Amino-4,5-dimethoxyacetophenonePrecursor for cyclization with potassium cyanate.
3',4'-Dimethoxy-2,2-dimethylpropioanilideStarting material for the directed metalation route.
N1-Acyl-N3-(substituted phenyl)ureaIntermediate for cyclization using polyphosphoric acid.

Strategies for Structural Modification and Analogue Generation

To understand the relationship between the chemical structure of bemarinone and its biological activity, extensive research has been conducted on the synthesis and evaluation of its analogues. These studies have focused on modifying the quinazoline (B50416) nucleus and exploring related heterocyclic systems like isoquinolin-3-ols.

Exploration of Substitution Effects on the Quinazoline Nucleus

The structure-activity relationship (SAR) for the 2(1H)-quinazolinone series of cardiotonic agents has been systematically investigated by modifying various positions of the quinazoline ring. The potency of these compounds as phosphodiesterase-III (PDE-III) inhibitors is highly dependent on the nature and position of the substituents.

Generally, the SAR for this series aligns with the five-point model previously established for PDE-III inhibition. For instance, the presence and nature of substituents at the 4-position of the quinazolinone nucleus have a significant impact on activity. Modifications at this position are often achieved through the N1-acyl-N3-phenylurea cyclization route, which allows for the introduction of various alkyl and aryl groups. The 5,6-dimethoxy substitution pattern on the benzene (B151609) ring of bemarinone has been found to be optimal for its cardiotonic activity.

Synthesis of Isoquinolin-3-ol Derivatives as Related Cardiotonic Agents

A series of isoquinolin-3-ol derivatives have been prepared as analogues of bemarinone to explore alternative heterocyclic scaffolds with cardiotonic activity. While the structural requirements for cardiotonic activity in the isoquinolin-3-ol series share similarities with bemarinone, notable differences have been observed.

The isoquinolin-3-ol derivatives were found to be less sensitive to the effects of alkoxy substitution compared to the bemarinone series. More strikingly, substitution at the 4-position of the isoquinolin-3-ol ring with alkyl groups, halogens, or alkanecarboxylic acid derivatives led to an enhancement of cardiotonic activity. This is in stark contrast to the bemarinone series, where similar substitutions at the analogous position resulted in a loss of activity.

Table 2: Comparison of Substitution Effects

PositionSubstitutionEffect on Bemarinone (Quinazolinone) ActivityEffect on Isoquinolin-3-ol Analogue Activity

Molecular Pharmacology and Enzyme Kinetics of Bemarinone Hydrochloride

Mechanism of Cyclic AMP Phosphodiesterase Fraction III (PDE-III) Inhibition

The principal mechanism of action of Bemarinone (B1204581) hydrochloride is the inhibition of the phosphodiesterase III enzyme. This inhibition leads to an increase in the intracellular concentration of cAMP, which in turn mediates a cascade of downstream effects.

Selective and Competitive Inhibition Characteristics

While specific studies detailing the selective and competitive inhibition characteristics of Bemarinone hydrochloride are not widely available in the provided search results, the general mechanism for PDE-III inhibitors involves competition with the substrate, cAMP, for the active site of the enzyme. This competitive inhibition prevents the hydrolysis of cAMP to adenosine (B11128) 5'-monophosphate (AMP), thereby elevating intracellular cAMP levels. The selectivity of this compound for PDE-III over other phosphodiesterase isoforms is a critical aspect of its pharmacological profile, though specific selectivity ratios were not found in the search results.

Quantitative Description of Enzyme Inhibition (e.g., K_i, V_max, K_m)

A quantitative understanding of enzyme inhibition is crucial for characterizing the potency and mechanism of an inhibitor. This is typically described by parameters such as the inhibition constant (K_i), the maximum reaction velocity (V_max), and the Michaelis constant (K_m).

Detailed experimental values for the K_i, V_max, and K_m of this compound in its interaction with PDE-III were not available in the provided search results. In general, for a competitive inhibitor, the K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme. The V_max, which represents the maximum rate of the enzymatic reaction, remains unchanged in the presence of a competitive inhibitor, while the K_m, the substrate concentration at which the reaction rate is half of V_max, is increased.

Table 1: Key Enzyme Kinetic Parameters

ParameterDescription
K_i Inhibition constant; a measure of the inhibitor's binding affinity to the enzyme.
V_max Maximum velocity of the enzyme-catalyzed reaction.
K_m Michaelis constant; the substrate concentration at which the reaction velocity is half of V_max.

Enzymatic Assay Methodologies for PDE-III Activity

The evaluation of PDE-III inhibitory activity relies on robust in vitro enzymatic assays. These assays are designed to measure the rate of cAMP hydrolysis by the PDE-III enzyme in the presence and absence of an inhibitor.

In Vitro Inhibition Constant (IC50) Determination Techniques

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. It represents the concentration of the inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions. The IC50 value for this compound was not found in the provided search results.

The determination of IC50 values typically involves incubating the PDE-III enzyme with its substrate (cAMP) and varying concentrations of the inhibitor. The amount of remaining cAMP or the product formed (AMP) is then quantified. Common methods for quantification include radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), and chromatographic techniques such as high-performance liquid chromatography (HPLC).

Kinetic Analysis of Enzyme-Inhibitor Interactions

To fully characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic analyses are performed. These studies involve measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots. These graphical representations allow for the determination of key kinetic parameters like K_m and V_max in the presence of the inhibitor, which helps to elucidate the nature of the enzyme-inhibitor interaction. Specific kinetic analysis studies for this compound were not identified in the search results.

Downstream Cellular Signaling Perturbations Attributed to PDE-III Inhibition

The inhibition of PDE-III and the subsequent increase in intracellular cAMP levels by this compound can lead to significant perturbations in downstream cellular signaling pathways. Cyclic AMP is a ubiquitous second messenger that activates protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins.

The specific downstream cellular signaling perturbations attributed to this compound have not been detailed in the provided search results. However, for PDE-III inhibitors in general, the elevation of cAMP can lead to a variety of cellular responses depending on the cell type. For instance, in cardiac muscle cells, increased cAMP and subsequent PKA activation lead to the phosphorylation of calcium channels, resulting in increased calcium influx and enhanced contractility (positive inotropic effect). In vascular smooth muscle cells, elevated cAMP levels lead to relaxation and vasodilation.

Structure Activity Relationship Sar Elucidation for Bemarinone Hydrochloride and Analogues

Correlative Analysis of Structural Features and PDE-III Inhibitory Potency

The cardiotonic activity of bemarinone (B1204581) and its analogues demonstrates a direct link between their chemical architecture and their ability to inhibit PDE-III. A key finding is the linear correlation observed between the increase in myocardial contractile force and the inhibition of PDE-III by these compounds. nih.gov Bemarinone itself competitively inhibits canine ventricular PDE-III with a dissociation constant (Ki) of 15.8 μM. colab.ws

The fundamental mechanism involves these agents competing with cAMP at the enzyme's active site. nih.gov The inhibition of PDE-III leads to an accumulation of intracellular cAMP, which in turn increases intracellular calcium levels, resulting in a positive inotropic effect and vasodilation. nih.govwikipedia.org

Key structural features essential for the PDE-III inhibitory activity of non-glycoside cardiotonics like bemarinone have been identified. These include:

A strong dipole: This feature is critical for binding interactions. colab.ws

An adjacent acidic proton: This contributes to the binding affinity. colab.ws

A methyl-sized lipophilic space: This suggests a specific hydrophobic pocket in the enzyme's active site. colab.ws

A basic or hydrogen-bond acceptor site: This is located opposite the dipole and is crucial for interaction with the receptor. colab.ws

The carbonyl group on the quinazolinone ring of bemarinone, or an isosteric group like a cyano (CN) group, is considered a primary binding entity, likely through hydrogen bonding. colab.ws

Impact of Functional Group Modifications on Pharmacological Activity

Modifications to the bemarinone scaffold have revealed critical insights into its SAR. Studies involving analogues have shown that while some structural requirements are consistent, certain modifications can lead to dramatically different outcomes.

A comparative study with a series of isoquinolin-3-ol derivatives, which are analogues of bemarinone, highlighted significant differences in their SAR. nih.gov While the core heterocyclic structures are related, their response to substitutions varies.

Modification AreaImpact on Bemarinone (Quinazolinone Ring)Impact on Isoquinolin-3-ol AnaloguesReference
Alkoxy-SubstitutionSensitive to substitution effectsLess sensitive to substitution effects nih.gov, researchgate.net
4-Position Substitution (with alkyl, halogen, or alkanecarboxylic acid derivatives)Eliminated cardiotonic activityEnhanced cardiotonic activity nih.gov, researchgate.net, researchgate.net

This differential effect of 4-position substitution underscores the distinct topographical requirements of the binding sites for these two related heterocyclic systems. For bemarinone, the 4-methyl group appears optimal, with other substitutions at this position being detrimental to its activity. nih.gov Conversely, for the isoquinolin-3-ol analogues, this position allows for modifications that improve potency. nih.govresearchgate.net

Development and Refinement of Pharmacophore Models for PDE-III Inhibition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For PDE-III inhibitors, a refined five-point pharmacophore model has been established based on SAR studies of various cardiotonic agents, including bemarinone. colab.wsresearchgate.net

The key features of this model are:

Presence of a strong dipole: Often provided by a carbonyl group. colab.ws

An adjacent acidic proton: Typically an N-H group in the heterocyclic ring. colab.wsnih.gov

A methyl-sized lipophilic space: Accommodating small alkyl groups. colab.ws

A basic or hydrogen-bond acceptor site: For additional binding interactions. colab.ws

This model suggests that PDE-III inhibitors bear a striking resemblance to the endogenous substrate, cAMP. colab.ws The development of such models is crucial for the rational design of new, more potent, and selective inhibitors. plos.org The overarching goal is to identify novel compounds with the necessary pharmacophoric features through computational methods like virtual screening, which can then be synthesized and tested. plos.orgresearchgate.net

Comparative SAR Studies with Other Cardiotonic Agents and Related Heterocyclic Analogues

The SAR of bemarinone is best understood when compared with other classes of PDE-III inhibitors. The field of cardiotonic agents includes a variety of heterocyclic systems. nih.gov

Compound ClassHeterocyclic CoreExample(s)Reference
QuinazolinoneQuinazolinoneBemarinone colab.ws
PyridinonePyridinoneAmrinone, Milrinone (B1677136) nih.gov, jrespharm.com
ImidazoloneImidazoloneEnoximone, Piroximone nih.gov, jrespharm.com
PyridazinonePyridazinonePimobendan, Imazodan nih.gov
QuinolinoneQuinolinoneVesnarinone, OPC-8212 nih.gov
Isoquinolin-3-olIsoquinolineN/A (Research Series) nih.gov

In direct comparisons, potent analogues of bemarinone have demonstrated in vivo activity comparable to the established agent milrinone. colab.ws However, the SAR can differ significantly even between closely related structures. As noted previously, the SAR of bemarinone (a quinazolinone) diverges from its isoquinolin-3-ol analogues, particularly concerning substitutions at the 4-position. nih.gov This highlights that subtle changes in the heterocyclic core can alter the interaction with the PDE-III active site and modify the requirements for optimal potency. nih.govresearchgate.net These comparative studies are essential for mapping the enzyme's active site and designing inhibitors with improved therapeutic profiles.

Preclinical in Vitro and in Vivo Pharmacological Characterization

In Vitro Cellular and Subcellular Assays

The initial characterization of Bemarinone (B1204581) hydrochloride involved a variety of in vitro assays to determine its effects at the cellular and subcellular levels, particularly focusing on cardiac muscle preparations and the modulation of intracellular signaling pathways.

Assessment of Positive Inotropic Activity in Isolated Cardiac Preparations

The positive inotropic effects of Bemarinone hydrochloride have been demonstrated in isolated cardiac tissues. In studies using isolated canine ventricular trabeculae, this compound elicited a concentration-dependent increase in the force of contraction. nih.gov This effect was observed in a concentration range of 30 microM to 3 mM. nih.gov The positive inotropic effect was consistently associated with a prolongation of the duration of contraction. nih.gov

Comparatively, the maximum inotropic response to this compound was found to be approximately 150% of the maximum response achievable with the beta-adrenergic agonist, isoproterenol (B85558). nih.gov This suggests a potent ability to enhance myocardial contractility. The positive inotropic effect of this compound was also observed to be greater than that of isoproterenol even in the presence of carbachol (B1668302), a cholinergic agonist that can counteract the effects of agents that increase cyclic AMP. nih.gov

Table 1: Comparative Maximal Inotropic Response

Compound Maximal Inotropic Response (relative to Isoproterenol)
This compound ~150%

| Isoproterenol | 100% |

Evaluation of Cyclic Nucleotide Level Modulation in Cellular Systems

The mechanism underlying the positive inotropic effects of many cardiotonic agents involves the modulation of intracellular cyclic nucleotide levels, particularly cyclic adenosine (B11128) monophosphate (cAMP). Investigations into the effects of this compound have revealed its influence on this critical secondary messenger.

Studies have shown that the positive inotropic effect of this compound is associated with an increase in the amplitude of intracellular Ca2+ transients. nih.gov However, the maximum increase in the amplitude of Ca2+ transients produced by this compound was only about 20% of the maximum increase induced by isoproterenol. nih.gov This finding suggests that while calcium dynamics are involved, the primary mechanism of this compound's inotropic action may differ from that of traditional beta-adrenergic agonists.

Further investigation into the role of cAMP revealed that carbachol, which is known to oppose the accumulation of cAMP, abolished the increase in cAMP accumulation induced by 1 mM of this compound. nih.gov Despite this, carbachol only partially attenuated the positive inotropic effect of this compound. nih.gov In the presence of 3 microM of carbachol, this compound still produced a concentration-dependent increase in the force of contraction without a corresponding augmentation of the aequorin light transients, which are indicative of intracellular calcium levels. nih.gov This has led to the hypothesis that this compound increases cardiac contractility, at least in part, by increasing the sensitivity of the myofilaments to Ca2+. nih.gov

Table 2: Effect of Carbachol on this compound-Induced Responses

Parameter This compound (1 mM) This compound (1 mM) + Carbachol (3 microM)
Increase in cAMP accumulation Observed Abolished
Positive Inotropic Effect Present Partially Attenuated

| Aequorin Light Transients | Increased | Not Augmented |

Advanced Preclinical Models for Mechanism of Action Studies

To further understand the pharmacological profile of a compound like this compound, its effects are often studied in more complex biological systems, such as advanced preclinical animal models.

Selection Criteria for Relevant Non-Human Models in Drug Discovery

The selection of an appropriate non-human model for cardiovascular drug discovery is a critical step in preclinical research. The choice of animal model depends on several factors, including the specific research question, the physiological and pathological similarities to humans, and practical considerations such as cost and handling.

For studying cardiotonic agents, a variety of animal models have been utilized. Small animal models, such as rats and rabbits, are often used in the initial stages of drug development. These models are advantageous due to their cost-effectiveness and the availability of genetically modified strains that can mimic specific human diseases. For instance, rat models of myocardial infarction, created by coronary artery ligation, are valuable for testing drugs that could be beneficial in the context of heart injury. Rabbit models are also considered relevant as the beta myosin heavy chain is the predominant myosin chain in their hearts, similar to humans.

Larger animal models, including dogs and pigs, are often considered more reliable for cardiovascular research due to their greater physiological similarity to the human heart in terms of size and function. Dog models, such as those with chronic pacing-induced heart failure or volume and pressure overload, can provide valuable insights into the efficacy of a new drug in a diseased state.

Methodologies for Assessing Pharmacological Effects in Animal Models

Once a suitable animal model is selected, a range of methodologies can be employed to assess the pharmacological effects of a test compound. These methods can be broadly categorized into in vivo and ex vivo techniques.

In vivo assessments involve studying the effects of the drug in a living animal. This allows for the evaluation of the drug's integrated effects on the cardiovascular system, including its impact on cardiac output, blood pressure, heart rate, and neurohormonal levels. Techniques such as echocardiography, cardiac magnetic resonance imaging (MRI), and the use of pressure-volume catheters can provide detailed information on cardiac function. For example, the end-systolic pressure-volume relation (ESPVR) is a relatively load-independent measure of myocardial contractility that can be assessed in vivo. nih.gov

Ex vivo methods involve the study of isolated organs or tissues from the animal. For instance, the Langendorff heart preparation allows for the study of the direct effects of a drug on the heart without the influence of systemic factors. Similarly, isolated cardiac muscle preparations, such as papillary muscles or trabeculae, can be used to measure changes in contractile force and other mechanical properties in a controlled environment. These ex vivo studies can provide valuable mechanistic insights that complement the findings from in vivo experiments.

Computational Approaches in Bemarinone Hydrochloride Drug Discovery Research

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking studies are fundamental to understanding how a ligand, such as Bemarinone (B1204581), interacts with its biological target at an atomic level. These techniques are crucial for predicting the binding affinity and orientation of a molecule within the active site of a protein, thereby elucidating the structural basis of its inhibitory activity.

Ligand-protein docking simulations are employed to predict the preferred binding mode of inhibitors within the catalytic site of PDE-III isoforms. While specific docking studies focused solely on Bemarinone hydrochloride are not extensively detailed in publicly available literature, research on analogous PDE-III inhibitors like milrinone (B1677136) and cilostazol (B1669032) provides a framework for how such investigations would proceed. nih.gov

These simulations would involve the three-dimensional structures of PDE-III isoforms, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling based on the crystal structures of related phosphodiesterases, such as PDE4B. nih.gov Docking algorithms would then be used to place the Bemarinone molecule into the active site of PDE-III, calculating the most favorable binding poses based on scoring functions that estimate the binding energy.

Studies on other PDE-III inhibitors have revealed that while different inhibitors may share interactions with common residues in the active site, they can also engage with distinct amino acids. nih.gov This suggests that selective inhibitors can be designed to fit flexibly within the PDE3 active site. For Bemarinone, docking studies would aim to identify the key hydrogen bonds and hydrophobic interactions that stabilize the drug-enzyme complex, providing a rationale for its inhibitory potency.

Conformational analysis is a critical component of molecular modeling that explores the different spatial arrangements of a molecule and their corresponding energy levels. For this compound, this involves identifying the low-energy conformations that are most likely to be biologically active. This analysis helps in understanding how the molecule might adapt its shape to fit into the binding pocket of PDE-III.

Characterization of the PDE-III binding site is equally important. Research has identified several highly conserved amino acid residues within the active site of PDE families that are key for the binding of both the natural substrate (cAMP) and inhibitors. nih.gov For PDE3A, specific residues such as Y751, D950, and F1004 have been shown to be crucial for inhibitor binding. nih.gov A computational analysis of the Bemarinone binding site would map out the electrostatic potential, hydrophobicity, and hydrogen-bonding capabilities of the amino acids lining the active site pocket. This detailed characterization provides a blueprint for designing novel analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of newly designed molecules and in understanding the chemical features that are most important for a desired pharmacological effect.

For cardiotonic agents like Bemarinone that act as PDE-III inhibitors, QSAR models can be developed to predict their inhibitory potency. These models are built using a dataset of compounds with known chemical structures and experimentally determined inhibitory activities (e.g., IC50 values). A wide range of molecular descriptors, which quantify various physicochemical properties of the molecules (such as steric, electronic, and lipophilic properties), are calculated.

Statistical methods are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. For nonglycoside cardiotonics, including PDE-III inhibitors, a five-point pharmacophore model has been proposed based on QSAR studies. The key features identified for activity include:

The presence of a strong dipole. nih.gov

An adjacent acidic proton. nih.gov

A methyl-sized lipophilic space. nih.gov

A basic or hydrogen-bond acceptor site opposite the dipole. nih.gov

Such a model, once validated, can be used to predict the PDE-III inhibitory activity of novel Bemarinone analogues before they are synthesized, saving time and resources.

One of the primary applications of QSAR models is in the optimization of a lead compound, such as Bemarinone, to improve its therapeutic properties. By analyzing the QSAR model, medicinal chemists can identify which structural modifications are likely to enhance inhibitory activity. For instance, structure-activity studies on isoquinolin-3-ol derivatives, which are analogues of Bemarinone, have demonstrated a linear correlation between their ability to increase contractile force and their inhibition of PDE-III. nih.gov

These studies also revealed that, unlike Bemarinone, the activity of these analogues could be enhanced by substitutions at the 4-position with alkyl groups, halogens, or alkanecarboxylic acid derivatives. nih.gov This type of information, derived from structure-activity relationships, is invaluable for guiding the design of new compounds. QSAR models allow for the prioritization of which proposed analogues should be synthesized and tested, focusing efforts on the molecules with the highest predicted potency and most promising profiles.

Advanced Computational Techniques for Drug Design and Discovery

Beyond classical molecular modeling and QSAR, a variety of advanced computational techniques are being increasingly applied in drug design and discovery to create novel therapeutic agents with high efficacy and specificity. For a target like PDE-III, these methods can be used to design the next generation of inhibitors based on the structural scaffold of Bemarinone.

In silico design of novel derivatives involves the rational modification of the Bemarinone structure to enhance its interaction with the PDE-III active site. This can involve techniques such as fragment-based drug design, where small molecular fragments that bind to specific sub-pockets of the target are identified and then linked together to create a potent inhibitor.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Bemarinone-PDE-III complex over time. These simulations provide a more realistic representation of the biological system than static docking poses, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can reveal subtle but important aspects of the molecular recognition process and help in refining the design of new inhibitors. The insights gained from these advanced computational approaches can significantly accelerate the development of new and improved cardiotonic agents.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or research data detailing the specific application of computational approaches, such as machine learning, artificial intelligence, or quantum chemical calculations, in the drug discovery research of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The search results confirm the absence of studies focused on "Machine Learning and Artificial Intelligence Applications" and "Quantum Chemical Calculations for Electronic Structure Analysis" for this particular compound.

Future Research Trajectories and Academic Significance

Design and Synthesis of Next-Generation PDE-III Inhibitors based on Bemarinone (B1204581) Hydrochloride Scaffold

The chemical structure of Bemarinone hydrochloride serves as a valuable template for the design and synthesis of new, more effective, and selective PDE-III inhibitors. The core concept involves modifying the Bemarinone scaffold to enhance desirable pharmacological properties while minimizing potential off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically altering different parts of the molecule to observe the impact on inhibitory activity and selectivity. researchgate.net

For instance, modifications to the quinazoline (B50416) ring, a key feature of some PDE inhibitors, have been shown to significantly influence potency. researchgate.net Similarly, alterations to the alkoxy-substitutions and other side chains can fine-tune the compound's interaction with the PDE active site. researchgate.net The goal is to develop analogues with improved therapeutic profiles, potentially offering better efficacy and reduced side effects compared to existing treatments.

The synthesis of these next-generation inhibitors often involves multi-step chemical reactions. For example, the creation of benzimidazole (B57391) derivatives, a class of compounds with demonstrated biological activity, can be achieved through reactions like the condensation of o-phenylenediamine (B120857) with various acids or aldehydes. nih.govderpharmachemica.com Subsequent modifications, such as N-alkylation or the introduction of different functional groups, can then be performed to generate a library of novel compounds for screening. nih.gov

Table 1: Examples of Synthetic Strategies for Novel Inhibitor Development

Synthetic Approach Description Potential Outcome
Scaffold Hopping Replacing the core Bemarinone structure with other heterocyclic systems known to interact with PDEs. Discovery of novel chemical classes of PDE-III inhibitors with different intellectual property landscapes.
Fragment-Based Drug Design Identifying small molecular fragments that bind to specific pockets of the PDE-III enzyme and then linking them together to create a potent inhibitor. Highly optimized inhibitors with strong binding affinity and selectivity.
Parallel Synthesis Simultaneously creating a large library of related compounds by systematically varying the building blocks. researchgate.net Rapid exploration of the chemical space around the Bemarinone scaffold to identify promising lead compounds.
Structure-Based Design Utilizing the crystal structure of the PDE-III active site to design molecules that fit perfectly and form key interactions. researchgate.net Rational design of highly potent and selective inhibitors.

Investigation of Selective Phosphodiesterase Isoform Targeting

The phosphodiesterase superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms. nih.govsigmaaldrich.com These isoforms exhibit unique tissue distribution and cellular localization, which dictates their specific physiological roles. sigmaaldrich.comfrontiersin.org While Bemarinone is primarily a PDE-III inhibitor, understanding its interaction with other PDE isoforms is critical for predicting its full pharmacological profile and potential side effects.

Future research will focus on developing inhibitors with high selectivity for specific PDE isoforms. For example, while PDE-III is a key target in cardiovascular diseases, PDE4 is predominantly involved in inflammatory processes. mdpi.comatsjournals.org Therefore, designing inhibitors that can selectively target PDE-III over PDE4 could lead to cardiotonic agents with fewer inflammatory side effects. Conversely, creating dual inhibitors that target both PDE3 and PDE4 could be beneficial in conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation (mediated by PDE3 inhibition) and anti-inflammatory effects (mediated by PDE4 inhibition) are desired. mdpi.comopenrespiratorymedicinejournal.com

The development of isoform-specific inhibitors requires a deep understanding of the structural differences between the catalytic domains of various PDE isoforms. sigmaaldrich.com Even subtle differences in amino acid composition can be exploited to design drugs that bind preferentially to one isoform over another. This approach, known as selective isoform targeting, holds the promise of developing more precise and effective therapies with improved safety profiles. nih.govfrontiersin.org

Table 2: Major PDE Isoforms and Their Therapeutic Relevance

PDE Isoform Primary Substrate(s) Key Physiological Roles Potential Therapeutic Applications of Selective Inhibition
PDE1 cAMP and cGMP Neuronal signaling, smooth muscle contraction. sigmaaldrich.com Cognitive enhancement, neuropsychiatric disorders. researchgate.netresearchgate.net
PDE2 cAMP and cGMP Regulation of cardiac function, neuronal activity. sigmaaldrich.com Cognitive disorders. nih.govfraxa.org
PDE3 cAMP Cardiac muscle contraction, platelet aggregation, smooth muscle relaxation. sigmaaldrich.commdpi.com Heart failure, peripheral artery disease. mdpi.com
PDE4 cAMP Inflammation, immune responses, airway smooth muscle function. mdpi.comopenrespiratorymedicinejournal.com COPD, asthma, inflammatory skin conditions. frontiersin.orgopenrespiratorymedicinejournal.com
PDE5 cGMP Vasodilation, particularly in the pulmonary vasculature and corpus cavernosum. sigmaaldrich.com Erectile dysfunction, pulmonary arterial hypertension. frontiersin.org

Exploration of Novel Therapeutic Applications Beyond Original Indications based on Molecular Mechanism

The ability of this compound to modulate cyclic AMP (cAMP) levels through PDE-III inhibition suggests its potential utility in a range of diseases beyond its initial cardiovascular applications. Elevated cAMP levels can influence a wide array of cellular processes, including inflammation, cell proliferation, and neuro-transmission. mdpi.comnih.gov

One promising area of investigation is in neurodegenerative and neuropsychiatric disorders. researchgate.net Abnormal cAMP signaling has been implicated in cognitive decline associated with conditions like Alzheimer's disease. nih.gov By inhibiting PDE-III and thereby increasing cAMP levels in the brain, Bemarinone or its future analogues could potentially enhance cognitive function and offer a novel therapeutic strategy for these debilitating diseases. researchgate.netnih.gov

Furthermore, the anti-inflammatory properties associated with increased cAMP could be harnessed to treat various inflammatory conditions. cpn.or.kr For instance, PDE inhibitors have been explored for their potential in treating obstructive airway diseases like asthma and COPD, where they can promote bronchodilation and reduce inflammation. mdpi.com Research is also underway to investigate the role of PDE inhibitors in neuroinflammation, a key process in the pathogenesis of several neurological disorders. researchgate.netcpn.or.kr The potential for PDE inhibitors to be used in cancer therapy is also being explored, with some studies showing that they can induce apoptosis in cancer cells.

Integration of Omics Data for Systems-Level Understanding of Drug Action

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems-level approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how the drug impacts cellular networks and pathways. nih.gov

For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to Bemarinone treatment, providing insights into the drug's mechanism of action and potential off-target effects. mdpi.com Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct measure of the drug's functional consequences. nih.gov Metabolomics can be used to analyze changes in the cellular metabolome, providing a snapshot of the metabolic state of the cell in response to the drug.

By integrating these different layers of biological information, researchers can move beyond a single-target view of drug action and begin to understand the complex interplay of molecules within the cell. nih.gov This approach can help to identify novel biomarkers of drug response, predict potential adverse effects, and uncover new therapeutic applications for Bemarinone and its derivatives. nih.gov Ultimately, a systems-level understanding of drug action will be essential for the development of more effective and personalized medicines.

Q & A

Q. How can researchers ensure reproducibility of this compound’s pharmacological data across labs?

  • Answer :
  • Detailed Supplemental Information : Publish raw datasets, HPLC chromatograms, and NMR spectra in open-access repositories .
  • Standardized Protocols : Adopt guidelines from journals like Beilstein Journal of Organic Chemistry for experimental reporting (e.g., explicit solvent grades, instrument calibration dates) .

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